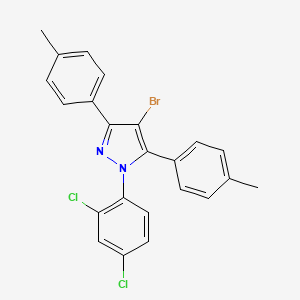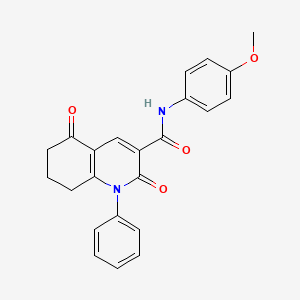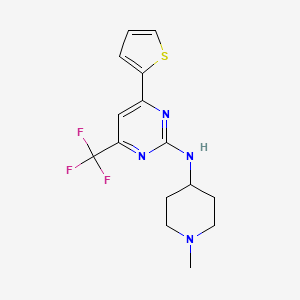![molecular formula C25H24N4O B10919091 N-benzyl-3-cyclopropyl-6-ethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10919091.png)
N-benzyl-3-cyclopropyl-6-ethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~4~-Benzyl-3-cyclopropyl-6-ethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is known for its potential therapeutic applications, particularly in the field of oncology due to its anticancer properties. The structure of this compound includes a pyrazolo[3,4-b]pyridine core, which is a bicyclic system formed by the fusion of a pyrazole and a pyridine ring.
Preparation Methods
The synthesis of N4-benzyl-3-cyclopropyl-6-ethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves the following steps :
Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a β-diketone.
Cyclization to form the pyrazolopyridine core: The pyrazole intermediate is then reacted with a suitable pyridine derivative under acidic or basic conditions to form the pyrazolopyridine core.
Functionalization: The core structure is further functionalized by introducing the benzyl, cyclopropyl, ethyl, and phenyl groups through various organic reactions such as alkylation, acylation, and amination.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and advanced purification techniques.
Chemical Reactions Analysis
N~4~-Benzyl-3-cyclopropyl-6-ethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide undergoes several types of chemical reactions :
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the pyrazolopyridine core are replaced by other groups. Common reagents include halogens, alkyl halides, and sulfonyl chlorides.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where boronic acids are used to form carbon-carbon bonds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N~4~-Benzyl-3-cyclopropyl-6-ethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has been extensively studied for its potential therapeutic applications :
Oncology: It has shown promising anticancer activity against various cancer cell lines, making it a candidate for cancer therapy.
Biological Research: The compound is used in biological studies to understand its interaction with cellular targets and its effects on cell proliferation and apoptosis.
Medicinal Chemistry: Researchers are exploring its potential as a lead compound for the development of new drugs with improved efficacy and reduced toxicity.
Industrial Applications: It may also find applications in the synthesis of other heterocyclic compounds and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of N4-benzyl-3-cyclopropyl-6-ethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets . It is known to inhibit certain enzymes and receptors involved in cell signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis. The compound may target kinases, which are enzymes that play a crucial role in the regulation of cell growth and survival.
Comparison with Similar Compounds
N~4~-Benzyl-3-cyclopropyl-6-ethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can be compared with other pyrazolopyridine derivatives :
N-cyclopropyl-1-ethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide: This compound shares a similar core structure but differs in the substituents attached to the core.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds have a similar bicyclic structure but with a different fusion pattern and are known for their kinase inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds also share structural similarities and have been studied for their anticancer properties.
The uniqueness of N4-benzyl-3-cyclopropyl-6-ethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide lies in its specific substituents, which contribute to its distinct biological activity and potential therapeutic applications.
Properties
Molecular Formula |
C25H24N4O |
|---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
N-benzyl-3-cyclopropyl-6-ethyl-1-phenylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C25H24N4O/c1-2-19-15-21(25(30)26-16-17-9-5-3-6-10-17)22-23(18-13-14-18)28-29(24(22)27-19)20-11-7-4-8-12-20/h3-12,15,18H,2,13-14,16H2,1H3,(H,26,30) |
InChI Key |
AZXZNJRZNVZGTP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C2C(=NN(C2=N1)C3=CC=CC=C3)C4CC4)C(=O)NCC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidine](/img/structure/B10919013.png)

![4-(difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10919024.png)
![3-(4-fluorophenyl)-N-[4-(furan-2-yl)pyrimidin-2-yl]propanamide](/img/structure/B10919026.png)
![1-ethyl-3-methyl-6-(4-methylphenyl)-N-[4-(1,2-oxazol-5-yl)phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10919031.png)

![4-({[1-(difluoromethyl)-5-methyl-1H-pyrazol-3-yl]carbonyl}amino)-1-ethyl-N-(propan-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B10919041.png)
![1-benzyl-6-ethyl-3-methyl-N-(1-phenylethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10919045.png)
![3-cyclopropyl-6-ethyl-N-(3-fluoro-4-methylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10919054.png)


![5-(4-Chlorophenyl)-7-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B10919076.png)

![4-[3-[(2,4-dimethylphenoxy)methyl]phenyl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10919099.png)
